Boc-(r)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid
Description
Boc-(R)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protective group on the amino moiety and a naphthalen-2-ylmethyl substituent. This compound is structurally characterized by:
- Chirality: The (R)-configuration at the α-carbon ensures stereochemical specificity, critical for applications in asymmetric synthesis and drug development.
- Molecular Formula: Presumed to be C₁₉H₂₃NO₄ (based on structural analogs in and ), with a molecular weight of approximately 337.4 g/mol.
The compound’s synthesis likely involves coupling a Boc-protected amino acid precursor with a naphthalene-containing alkylating agent, followed by purification via chromatography or crystallization .
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-16(17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m1/s1 |
InChI Key |
BFBAJLQTONSFEB-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C(=O)O |
Origin of Product |
United States |
Biological Activity
Boc-(R)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid (Boc-R-NAP) is a synthetic amino acid derivative that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article explores the compound's biological activity, applications in drug development, and relevant case studies.
Chemical Structure and Properties
Boc-R-NAP has the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.28 g/mol. Its structure features a naphthalene ring, which contributes to its hydrophobic character and influences its interactions with biological systems. The compound is characterized by its chiral center, which is significant for its biological activity, allowing it to interact selectively with enzymes and receptors in living organisms .
Biological Activity
The biological activity of Boc-R-NAP can be attributed to several factors:
- Structural Similarity : Its structural similarity to natural amino acids allows it to participate in various biochemical pathways.
- Hydrophobic Interactions : The naphthalene moiety enhances hydrophobic interactions, which can improve binding affinity to target proteins.
- Potential Antimicrobial Properties : Preliminary studies suggest that Boc-R-NAP may exhibit antimicrobial properties, although specific data remain limited.
Table 1: Summary of Biological Activities
Applications in Research
Boc-R-NAP is widely utilized in several areas of research:
- Pharmaceutical Development : It serves as an important intermediate for synthesizing drugs aimed at treating neurological disorders. Its unique structure allows modifications that enhance drug efficacy and selectivity .
- Peptide Synthesis : The compound is integral in synthesizing peptides, particularly those requiring specific amino acid sequences for biological activity. The incorporation of naphthalene moieties can significantly enhance the properties of these peptides .
- Bioconjugation : Boc-R-NAP's functional groups facilitate bioconjugation processes, linking drugs to biomolecules for improved therapeutic efficacy, especially in cancer treatment .
Case Studies and Research Findings
- Synthesis and Characterization : A study demonstrated an efficient method for synthesizing enantiopure N-Boc-β3-amino acid methyl esters, highlighting the importance of Boc-R-NAP as a precursor for biologically active compounds .
- Antimicrobial Activity Screening : In a broader screening of monomeric alkaloids, compounds structurally related to Boc-R-NAP exhibited varying degrees of antimicrobial activity against several bacterial strains, indicating potential applications in developing new antimicrobial agents .
- Neuroscience Applications : Research focusing on neurotransmitter systems has utilized Boc-R-NAP analogs to understand receptor interactions better, contributing valuable insights into potential therapeutic effects .
Comparison with Similar Compounds
Thermal Stability and Physicochemical Properties
Thermal stability and decomposition temperatures are critical for handling and storage:
The naphthalen-2-ylmethyl group in the target compound likely reduces aqueous solubility compared to hydroxylated analogs like Boc-(R)-3-amino-2-(hydroxymethyl)propanoic acid () but enhances lipophilicity for membrane permeability .
Pharmacokinetic and Pharmacodynamic Considerations
- BMAA () : Exhibits low blood-brain barrier permeability (2–5 × 10⁻⁵ mL/s/g). The naphthalen-2-ylmethyl group in the target compound may improve CNS penetration due to increased lipophilicity .
- Boc-Protected Indole Derivatives () : Fluoroindole substituents enhance metabolic stability, suggesting similar strategies could optimize the target compound’s pharmacokinetics .
Q & A
Basic: What are the standard synthetic routes for Boc-(R)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid?
The synthesis typically involves stereospecific strategies to preserve chirality. Key steps include:
- Chiral starting materials : Use of (R)-configured precursors to ensure enantiomeric purity.
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amino group during subsequent reactions .
- Naphthylmethyl incorporation : Coupling of naphthalen-2-ylmethyl moieties via alkylation or Mitsunobu reactions.
- Purification : Crystallization or chromatography to isolate the product with >95% purity .
Reference: Synthesis protocols for analogous Boc-protected amino acids emphasize chiral catalysts and inert conditions to minimize racemization .
Advanced: How can stereochemical purity be optimized during synthesis?
Optimization strategies include:
- Chiral auxiliaries : Use of Evans auxiliaries or Sharpless epoxidation to control stereochemistry.
- Asymmetric catalysis : Employing palladium or organocatalysts for enantioselective C–C bond formation.
- Analytical validation : Chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess (ee). For example, chiral stationary phases (CSPs) like Chiralpak® AD-H resolve (R) and (S) enantiomers effectively .
Reference: Studies on Boc-protected analogs highlight the role of reaction temperature and solvent polarity in preserving configuration .
Basic: What biological activities are associated with this compound?
The compound’s naphthylmethyl group enhances hydrophobic interactions with target proteins, while the Boc group stabilizes the amino function. Reported activities include:
- Enzyme inhibition : Modulation of proteases or kinases due to structural mimicry of natural substrates .
- Receptor binding : Potential affinity for G-protein-coupled receptors (GPCRs) via aromatic stacking .
Reference: Analogous naphthyl-containing amino acids show activity in neuropharmacological assays .
Advanced: How do structural modifications (e.g., naphthyl vs. phenyl groups) impact biological activity?
- Naphthyl vs. phenyl : Naphthyl’s extended aromatic system increases lipophilicity and binding affinity but may reduce solubility. For example, replacing phenyl with naphthalen-2-yl in analogs improved IC50 values by 10-fold in enzyme assays .
- Substituent position : Naphthalen-2-yl (vs. 1-yl) enhances steric complementarity in active sites, as observed in protease inhibition studies .
Reference: Comparative studies on naphthylmethyl vs. benzyl derivatives highlight trade-offs between potency and pharmacokinetics .
Basic: What analytical methods are used to characterize this compound?
- NMR : and NMR confirm regiochemistry and Boc protection (e.g., tert-butyl signals at δ 1.4 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO: [M+H] calcd. 317.1627) .
- HPLC : Reverse-phase C18 columns assess purity, with UV detection at 254 nm for aromatic groups .
Advanced: How can researchers resolve spectral overlaps in NMR due to naphthyl protons?
- 2D NMR techniques : COSY and HSQC differentiate overlapping aromatic signals. For example, naphthalen-2-yl protons show distinct coupling patterns in COSY .
- Deuterated solvents : Use of DMSO-d shifts exchangeable protons (e.g., NH) downfield, reducing overlap .
Basic: What safety precautions are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye irritation .
- Ventilation : Use fume hoods due to potential respiratory irritation from fine powders .
- Waste disposal : Segregate as hazardous organic waste per institutional guidelines .
Advanced: How does the Boc protecting group influence stability and deprotection kinetics?
- Acid sensitivity : Boc is cleaved with TFA (trifluoroacetic acid) or HCl/dioxane, while remaining stable under basic conditions.
- Comparative stability : Boc offers better stability than Fmoc in long-term storage, critical for multi-step syntheses .
Reference: Kinetic studies show Boc deprotection at 0°C in 4M HCl/dioxane achieves >90% yield without racemization .
Basic: What solvents are optimal for recrystallization?
- Ethanol/water mixtures : Achieve high recovery (70–80%) due to moderate polarity .
- Diethyl ether : Suitable for rapid crystallization but may require low temperatures (4°C) .
Advanced: How can researchers address low solubility in aqueous buffers for biological assays?
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
- Prodrug strategies : Introduce phosphate or ester groups temporarily to improve hydrophilicity .
Basic: What are the key differences between Boc and Fmoc protection strategies?
- Boc : Stable under basic conditions, removed with acids. Ideal for orthogonal protection in solid-phase synthesis.
- Fmoc : Cleaved under mild bases (e.g., piperidine), compatible with acid-labile linkers. Preferred in peptide synthesis .
Advanced: How can contradictory bioactivity data between enantiomers be resolved?
- Enantiopure synthesis : Ensure >99% ee via chiral chromatography or kinetic resolution .
- Docking studies : Molecular dynamics simulations predict binding modes for (R) vs. (S) forms. For example, (R)-enantiomers may fit deeper into hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
